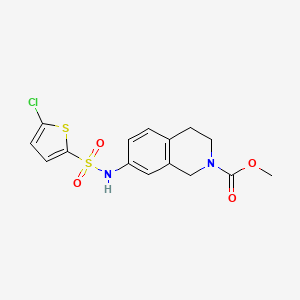![molecular formula C12H9ClF2N2O2 B2814350 2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide CAS No. 2411254-45-8](/img/structure/B2814350.png)
2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(difluoromethoxy)quinoline. This can be achieved through the reaction of 5-hydroxyquinoline with difluoromethylating agents under suitable conditions.
Chlorination: The next step involves the chlorination of the quinoline derivative to introduce the chlorine atom at the 2-position. This can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acetamidation: The final step is the acetamidation reaction, where the chlorinated quinoline derivative is reacted with acetamide in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a suitable solvent, such as dimethylformamide or dichloromethane, and a base, such as triethylamine.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups at the 2-position.
Oxidation and Reduction: Various oxidation states and functional groups on the quinoline ring.
Hydrolysis: Carboxylic acid and amine derivatives.
Scientific Research Applications
2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It can be used as a probe to study biological processes and molecular interactions due to its ability to interact with specific biological targets.
Material Science: Quinoline derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Analytical Chemistry: This compound can be used as a standard or reference material in analytical methods to detect and quantify similar compounds in complex mixtures.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-difluoromethoxy-phenyl)-acetamide: This compound has a similar structure but with a phenyl ring instead of a quinoline ring.
2-Chloro-5-(difluoromethoxy)pyrimidine: This compound contains a pyrimidine ring instead of a quinoline ring.
Uniqueness
2-Chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide is unique due to its quinoline core, which imparts specific biological activities and chemical properties. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-chloro-N-[5-(difluoromethoxy)quinolin-8-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2O2/c13-6-10(18)17-8-3-4-9(19-12(14)15)7-2-1-5-16-11(7)8/h1-5,12H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYSTHYJAWGSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)CCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
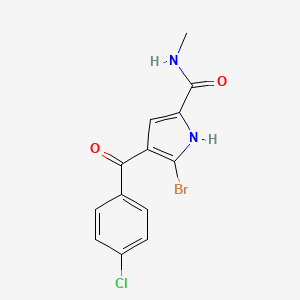

![1-methanesulfonyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2814270.png)
![N-(3,4-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2814271.png)
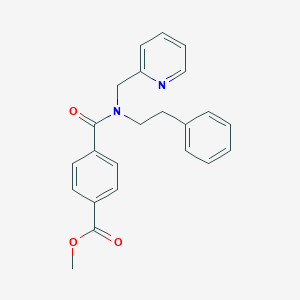
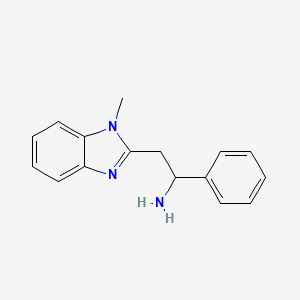
![N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2814280.png)
![3-butyl-2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2814281.png)
![N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2814282.png)
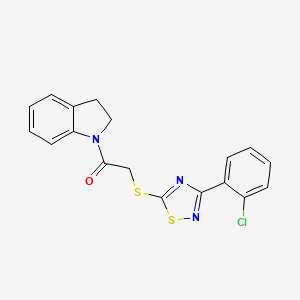
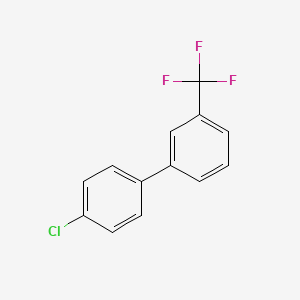
![8-(5-chloro-2-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814285.png)
